molecular formula C8H6BrNO4 B8480915 3-Bromo-2-methoxy-5-nitrobenzaldehyde

3-Bromo-2-methoxy-5-nitrobenzaldehyde

Cat. No. B8480915
M. Wt: 260.04 g/mol
InChI Key: RXYQXSIFZHVFMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-2-methoxy-5-nitrobenzaldehyde is a useful research compound. Its molecular formula is C8H6BrNO4 and its molecular weight is 260.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C8H6BrNO4

Molecular Weight

260.04 g/mol

IUPAC Name

3-bromo-2-methoxy-5-nitrobenzaldehyde

InChI

InChI=1S/C8H6BrNO4/c1-14-8-5(4-11)2-6(10(12)13)3-7(8)9/h2-4H,1H3

InChI Key

RXYQXSIFZHVFMS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1Br)[N+](=O)[O-])C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Into an appropriately sized pressure bottle was placed commercially available 3-bromo-2-hydroxy-5-nitrobenzaldehyde (2.46 gm, 10.00 mmol), iodomethane (6.23 mL, 100 mmol), silver oxide (2.317 g, 10.00 mmol) and acetonitrile (50 mL). The bottle was sealed and heated with stirring at 50° C. for 2 h. The reaction mixture was filtered through celite and the filtrate concentrated to give a solid residue that was triturated with hexane, collected by filtration and dried. The resulting solid was purified by silica gel chromatography (hexane-ethylacetate) to give the title compound (1.2 g, 46%).
Quantity
2.46 g
Type
reactant
Reaction Step One
Quantity
6.23 mL
Type
reactant
Reaction Step Two
Quantity
2.317 g
Type
catalyst
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four
Yield
46%

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